molecular formula C5H4N4S.H2O<br>C5H6N4OS B000223 Mercaptopurine CAS No. 6112-76-1

Mercaptopurine

Cat. No. B000223
CAS RN: 6112-76-1
M. Wt: 170.20 g/mol
InChI Key: WFFQYWAAEWLHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

6-Mercaptopurine hydrate exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) . This inhibition leads to the disruption of DNA and RNA synthesis, ultimately causing cell death .

Safety and Hazards

Mercaptopurine may cause serious side effects. It is mutagenic in animals and humans, carcinogenic in animals, and may increase the patient’s risk of neoplasia. Cases of hepatosplenic T-cell lymphoma have been reported in patients .

Future Directions

Mercaptopurine is used alone or with other chemotherapy drugs to treat acute lymphocytic leukemia (ALL; also called acute lymphoblastic leukemia and acute lymphatic leukemia; a type of cancer that begins in the white blood cells) . The use of thiopurines has been limited because of off-target effects such as myelotoxicity and hepatotoxicity. Therefore, seeking methods to enhance target-based thiopurine-based treatment is relevant, combined with pharmacogenetic testing .

Biochemical Analysis

Biochemical Properties

Mercaptopurine plays a significant role in biochemical reactions. It is an analogue of the purine bases adenine and hypoxanthine . It interferes with nucleic acid synthesis by inhibiting purine metabolism, which is crucial for cell proliferation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is particularly active against human leukemias . It interferes with normal metabolic processes within cells, typically by combining with enzymes, to disrupt DNA and RNA synthesis, leading to the death of rapidly proliferating cells, especially malignant ones .

Molecular Mechanism

The mechanism of action of this compound involves its conversion into thioguanine nucleotides (TGNs) which incorporate into DNA and RNA, inhibiting their synthesis and function . This leads to cell-cycle arrest and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the use of this compound has been limited due to off-target effects such as myelotoxicity and hepatotoxicity . The use of allopurinol, a drug used to manage hyperuricemia, can alter this compound metabolism to maximize 6-TGN production while reducing the hepatotoxic metabolite, 6-MMPN .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study on the toxicity of this compound-conjugated chitosan nanoparticles in an animal model categorized both this compound and the this compound nanoparticles as category 4 (> 300–2000 mg/kg bw) according to the Globally Harmonized Classification System .

Metabolic Pathways

This compound is involved in the purine salvage pathway, where it recycles hypoxanthine, inosine, and adenine as substrates to generate purine nucleotides .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study showed that this compound nanomedicines improved the oral bioavailability through multiple pathways, including active transport, paracellular transport, lymphatic delivery, and MRP4 transporter .

Subcellular Localization

The enzymes involved in the metabolism of this compound, such as TPMT, are known to be present in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Mercaptopurine hydrate can be synthesized through various methods. One common method involves the reaction of 4-amino-5-imidazolecarboxamide ribonucleotide (AICAR) with thiourea under acidic conditions to form 6-mercaptopurine . Another method involves the cyclization of 5-amino-1H-imidazole-4-carboxamide with carbon disulfide and subsequent hydrolysis .

Industrial Production Methods

Industrial production of 6-mercaptopurine hydrate often involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The compound is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Mercaptopurine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

properties

IUPAC Name

3,7-dihydropurine-6-thione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFQYWAAEWLHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S.H2O, C5H6N4OS
Record name 6-MERCAPTOPURINE MONOHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20595
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-44-2 (Parent)
Record name Mercaptopurine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

170.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284 °F. (NTP, 1992)
Record name 6-MERCAPTOPURINE MONOHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20595
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992)
Record name SID57260342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 6-MERCAPTOPURINE MONOHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20595
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS RN

6112-76-1
Record name 6-MERCAPTOPURINE MONOHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20595
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 6-Mercaptopurine monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6112-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercaptopurine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-dihydro-6H-purine-6-thione hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERCAPTOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WED276I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

586 °F (decomposes) (NTP, 1992)
Record name 6-MERCAPTOPURINE MONOHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20595
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercaptopurine
Reactant of Route 2
Mercaptopurine
Reactant of Route 3
Reactant of Route 3
Mercaptopurine
Reactant of Route 4
Reactant of Route 4
Mercaptopurine
Reactant of Route 5
Reactant of Route 5
Mercaptopurine
Reactant of Route 6
Mercaptopurine

Q & A

A: Mercaptopurine (6-mercaptopurine) functions as a prodrug, requiring intracellular activation to its active metabolites, primarily thioguanine nucleotides (6-TGN) []. These metabolites inhibit several vital metabolic reactions involved in purine synthesis and incorporation into nucleic acids []. This ultimately disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like leukemia cells [, ].

A: While DNA incorporation of 6-thiodeoxyguanosine (dG) is considered a major mechanism, research suggests other cellular responses may be involved. These include DNA repair mechanisms, transcription control, cell cycle arrest, and apoptosis []. The complex interplay of these mechanisms contributes to this compound's overall cytotoxic effects.

A: The MMR system recognizes and repairs DNA damage. In the case of this compound, it attempts to repair DNA containing thioguanine mismatches. These futile repair attempts can trigger apoptosis, contributing to the drug's cytotoxicity. Studies using Msh2 knockout mice demonstrated attenuated hematopoietic toxicity compared to wild-type mice, highlighting the importance of MSH2, a key MMR protein, in this compound's action [].

ANone: this compound (6-mercaptopurine) has the molecular formula C₅H₄N₄S and a molecular weight of 152.18 g/mol.

A: Yes, various spectroscopic techniques can be employed. For instance, UV irradiation of this compound and its metabolites generates free radicals detectable by Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin-trapping techniques []. This approach helps elucidate the photochemical behavior and potential for phototoxicity of this compound.

A: this compound doesn't directly exhibit catalytic properties. Its activity relies on metabolic conversion by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) to form active metabolites [, ]. These metabolites then interfere with various enzymatic processes, leading to the desired therapeutic effects.

A: Studies investigated 9-aminomethyl-S6-acetyloxymethyl-6-mercaptopurine (9-AM-6-AOM-6-MP) prodrugs for topical delivery. The 9-aminomethyl group significantly improved solubility in isopropyl myristate (IPM) compared to 6-AOM-6-MP or 7-aminomethyl-6-MP prodrugs []. This modification enhanced the delivery of 6-MP through the skin, suggesting its potential for topical formulations.

A: this compound undergoes complex biotransformation involving various enzymes, including thiopurine S-methyltransferase (TPMT) and xanthine oxidase [, , ]. These enzymes convert this compound into active metabolites (6-TGN) responsible for its therapeutic effects and inactive metabolites like 6-thiouric acid [, ].

A: TPMT activity displays significant interindividual variability, largely due to genetic polymorphisms [, , ]. Patients with low TPMT activity, particularly those homozygous for mutant TPMT alleles, are at increased risk of severe myelosuppression and toxicity when treated with standard this compound doses [, , ]. Therefore, TPMT activity assessment before and during therapy is crucial to guide dose individualization and minimize toxicity.

A: Allopurinol, a xanthine oxidase inhibitor, significantly impacts this compound metabolism. Concurrent administration increases this compound bioavailability by inhibiting its conversion to 6-thiouric acid. Consequently, the this compound dose needs to be reduced to 25% of the standard dose to prevent severe adverse effects like pancytopenia [, , ].

A: Allopurinol alters this compound's intestinal absorption by inhibiting its metabolism by xanthine oxidase in the gut []. This inhibition reduces the conversion of this compound to 6-thiouric acid, thereby increasing its absorption and bioavailability.

A: Numerous factors beyond TPMT genotype contribute to this compound disposition and therapeutic response. These include patient age, sex, renal function, concurrent medications like sulfasalazine (a TPMT inhibitor), and other enzymes involved in this compound metabolism, such as xanthine oxidase, hypoxanthine phosphoribosyltransferase, and inosine monophosphate dehydrogenase [, , ]. Close monitoring of leukocyte and platelet counts, along with thioguanine nucleotide concentrations, is essential for all patients receiving this compound to individualize dosing and optimize therapy.

A: Murine embryonic fibroblasts (MEFs) derived from Msh2 knockout mice exhibited greater sensitivity to this compound compared to MEFs from wild-type mice, as evidenced by lower IC50 values in cytotoxicity assays []. This finding further emphasizes the role of the MMR system in mediating this compound's cytotoxic effects.

A: Yes, several case reports describe this compound-induced fever as a hypersensitivity reaction in patients with acute lymphoblastic leukemia [, ]. Although the exact mechanism remains unknown, it likely involves allergic processes. Discontinuation of this compound typically resolves the fever.

A: Although this compound remains a cornerstone of leukemia treatment, resistance remains a challenge. Research suggests that variations in MSH2 protein levels, a crucial component of the MMR system, may contribute to this compound resistance []. Lower MSH2 levels could potentially lead to decreased sensitivity to the drug.

A: this compound can cause myelosuppression, a serious adverse effect characterized by a decrease in blood cell production [, , ]. This can manifest as neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells), increasing the risk of infections, bleeding, and fatigue.

A: Yes, this compound has been associated with hepatotoxicity, which can range from mild liver enzyme elevations to severe, potentially fatal liver damage []. Careful monitoring of liver function tests is essential during therapy.

A: this compound has been linked to acute pancreatitis, a serious inflammation of the pancreas []. This adverse event necessitates immediate discontinuation of the drug and consideration of alternative therapies.

A: Research explored the potential of topical this compound delivery using prodrugs like 9-AM-6-AOM-6-MP. These prodrugs demonstrated improved skin penetration and delivery of this compound compared to the parent compound [], suggesting potential for topical applications.

A: Measuring TPMT enzyme activity in red blood cells before initiating this compound therapy can identify individuals with low activity who are at increased risk of severe myelosuppression [, , ]. Genotyping for TPMT polymorphisms provides a more precise assessment of TPMT activity and allows for preemptive dose adjustments [, ].

A: Research suggests a correlation between red blood cell 6-thioguanine nucleotide concentrations, a major metabolite of this compound, and the degree of neutropenia (low neutrophil count) in children with leukemia []. This finding indicates that monitoring 6-thioguanine nucleotide levels could potentially guide dose adjustments and minimize toxicity.

A: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a commonly employed technique to quantify this compound, thioguanine, and methylthis compound nucleosides and nucleotides in biological samples like leukemic lymphoblasts []. This method allows for sensitive and specific measurement of these metabolites, contributing to a better understanding of this compound's pharmacokinetics.

A: Initial research on this compound in the 1950s focused on its potential as a purine antagonist to inhibit tumor growth []. Early studies demonstrated its effectiveness against Sarcoma 180 and Adenocarcinoma 755 in mice, paving the way for its clinical development.

A: Understanding the intricate interplay between this compound's metabolism, DNA incorporation, and cellular responses like DNA repair and apoptosis has broadened our knowledge of cancer cell biology and potential therapeutic targets [, , ]. This knowledge contributes to the development of new anticancer agents and strategies to overcome drug resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.